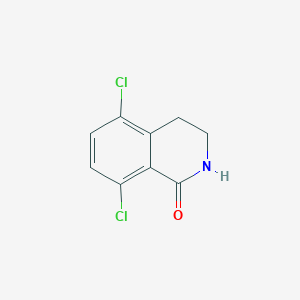
5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The primary mechanism through which this compound exerts its biological effects is through the modulation of the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing and is often overexpressed in various cancers. Inhibition of EZH2 by this compound leads to:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation rates of cancer cells by inducing cell cycle arrest and apoptosis .
- Reduction of Metastasis : The compound has demonstrated efficacy in inhibiting the invasiveness and metastatic potential of cancer cells in vitro and in vivo models .
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death .
Therapeutic Applications
The compound has been explored for its potential use in treating various types of cancer, particularly those characterized by high EZH2 expression, such as:
- Small Cell Lung Cancer (SCLC) : Preclinical studies indicate that this compound can enhance the effects of conventional chemotherapeutics like etoposide and cisplatin when used in combination therapies .
- Hepatocellular Carcinoma : Research has suggested that compounds targeting EZH2 can also be beneficial in treating liver cancers where EZH2 is implicated .
In Vitro Studies
A series of experiments have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Effect on Proliferation | Induction of Apoptosis |
|---|---|---|---|
| H841 (SCLC) | 15 | Significant | Yes |
| H446 (SCLC) | 12 | Significant | Yes |
| HepG2 (Liver Cancer) | 20 | Moderate | Yes |
In Vivo Studies
Animal models have shown promising results with this compound. For instance:
Propriétés
IUPAC Name |
5,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-2H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUFZDFHINBNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C=CC(=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














